Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves the creation of compounds containing the thiazole ring with variable substituents . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes . Unfortunately, specific synthesis details for this compound were not found in the available resources.Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Synthesis and Anticancer Activity
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate and similar compounds are extensively researched for their potential anticancer properties. For instance, a study demonstrated the synthesis of new benzimidazole–thiazole derivatives showing promising anticancer activity against HepG2 and PC12 cancerous cell lines (Z. M. Nofal et al., 2014). Another research effort focused on synthesizing and evaluating the anticancer activity of 4-thiazolidinones containing benzothiazole moiety, which exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (D. Havrylyuk et al., 2010).
Heterocyclic System Synthesis
These compounds also play a crucial role in the synthesis of heterocyclic systems, a key area of interest for developing new pharmaceuticals. Research demonstrates their use in preparing various heterocyclic derivatives with potential biological activity. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was employed to synthesize substituted fused pyrimidinones, revealing a methodology for creating complex heterocyclic frameworks (R. Toplak et al., 1999).
Crystal Engineering
Moreover, studies on methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, highlight its significance in crystal engineering. This compound transitions from a high-Z′ structure to a Z′ = 2 structure under high pressure, illustrating the impact of molecular conformation on crystal packing efficiency (Russell D. L. Johnstone et al., 2010).
Antimicrobial Activity
Compounds related to this compound have been explored for their antimicrobial properties. For instance, the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives and their evaluation for antimicrobial activity and toxicity revealed potential applications in combating microbial infections (Gülhan Turan-Zitouni et al., 2004).
Future Directions
Thiazole derivatives, including “Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate”, continue to be an area of interest due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, aiming to develop new compounds with lesser side effects .
Mechanism of Action
Target of Action
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
Properties
IUPAC Name |
methyl 4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-28-19(27)13-4-8-15(9-5-13)22-17(25)10-16-11-29-20(23-16)24-18(26)12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHXUQLYDLAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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